(R)-5-Chloro Naproxen

NSAID Pharmacology COX Inhibition In Vitro Assay

Procure (R)-5-Chloro Naproxen as a critical (R)-enantiomer impurity reference standard for chiral HPLC/UPLC method validation. This halogenated NSAID derivative offers distinct 5-chloro substitution altering metabolic stability versus common analogs, essential for enantioselective toxicology studies and COX binding assays. Ideal for pharmaceutical QC requiring trace-level detection of (R)-enantiomer in Naproxen batches.

Molecular Formula C14H13ClO3
Molecular Weight 264.705
CAS No. 92471-86-8
Cat. No. B589366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Chloro Naproxen
CAS92471-86-8
Synonyms(R)-5-Chloro-6-methoxy-α-methyl-2-naphthaleneacetic Acid; 
Molecular FormulaC14H13ClO3
Molecular Weight264.705
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
InChIInChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
InChIKeyRVVAYDHIVLCPBC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Chloro Naproxen (CAS 92471-86-8): Chiral NSAID Derivative and Key Naproxen Impurity Standard


(R)-5-Chloro Naproxen is a chiral chlorinated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, distinguished by the substitution of a chlorine atom at the 5-position of the naphthalene ring . It is primarily recognized as the (R)-enantiomer of a specified impurity in Naproxen formulations , and as such, it serves as a critical reference standard for pharmaceutical quality control and chiral separation research.

Why (R)-5-Chloro Naproxen Cannot Be Substituted by Other Naproxen Analogs in Chiral Research and Quality Control


Generic substitution fails because (R)-5-Chloro Naproxen possesses a unique combination of stereochemistry and halogen substitution that is not shared by common analogs. The (R)-enantiomer exhibits distinct biochemical and toxicological properties compared to its (S)-counterpart, which is the active pharmaceutical ingredient in Naproxen [1]. Furthermore, the 5-chloro substitution alters physicochemical properties like solubility and metabolic stability, making it a specific marker for impurity profiling rather than a therapeutic alternative .

Quantitative Evidence Guide: How (R)-5-Chloro Naproxen Differentiates from Naproxen and Other Analogs


COX Enzyme Inhibition: (R)-5-Chloro Naproxen vs. Naproxen

(R)-5-Chloro Naproxen demonstrates a moderate increase in COX-1 and COX-2 inhibitory potency compared to the parent drug, Naproxen, in a purified enzyme assay . This difference is attributed to the presence of the 5-chloro substituent.

NSAID Pharmacology COX Inhibition In Vitro Assay

Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer Biological Activity

The (R)-enantiomer of Naproxen, unlike the (S)-enantiomer, is not an effective inhibitor of cyclooxygenase (COX) and is known to be hepatotoxic [1]. (R)-5-Chloro Naproxen, as an (R)-enantiomer, is therefore a critical tool for studying enantioselective metabolism and toxicity, distinct from the therapeutic (S)-form.

Chiral Pharmacology Enantioselective Toxicity NSAID Mechanism

Role as a Specified Impurity: (R)-5-Chloro Naproxen vs. (S)-5-Chloro Naproxen

(R)-5-Chloro Naproxen is designated as an impurity of (R)-Naproxen, whereas (S)-5-Chloro Naproxen (CAS 89617-86-7) is the corresponding impurity of the active (S)-Naproxen . This enantiomeric specificity is crucial for accurately quantifying trace contaminants in chiral drug substances.

Pharmaceutical Analysis Impurity Profiling Chiral Chromatography

Impact of 5-Chloro Substitution on Physicochemical Properties: (R)-5-Chloro Naproxen vs. (R)-Naproxen

The introduction of a chlorine atom at the 5-position modifies key physicochemical properties. While quantitative data is limited for the pure (R)-enantiomer, the racemic mixture (rac-5-Chloro Naproxen) demonstrates altered solubility and chromatographic behavior compared to the non-chlorinated parent , which is essential for developing selective analytical methods.

Physicochemical Characterization Solubility Chromatography

Key Research and Industrial Applications for (R)-5-Chloro Naproxen (CAS 92471-86-8)


Chiral Purity Analysis of (R)-Naproxen and Naproxen API

Used as a primary reference standard for developing and validating enantioselective HPLC or UPLC methods to detect and quantify trace levels of the (R)-enantiomer in batches of (R)-Naproxen or as a system suitability standard for chiral separation of Naproxen, ensuring compliance with regulatory impurity limits .

Toxicological and Metabolic Studies of Chiral NSAIDs

Employed as a model compound to investigate the enantioselective metabolism, hepatotoxicity, and potential for chiral inversion of NSAIDs, leveraging the known toxicological profile of (R)-enantiomers to study mechanisms of drug-induced liver injury [1].

Structure-Activity Relationship (SAR) Research

Utilized in medicinal chemistry as a halogenated analog to probe the effect of 5-chloro substitution on COX enzyme binding affinity, metabolic stability, and pharmacokinetic properties, providing a basis for designing novel NSAID derivatives with improved profiles .

Synthetic Chemistry and Chiral Pool Synthesis

Functions as a chiral building block or intermediate in the asymmetric synthesis of more complex molecules, where the defined (R)-stereochemistry and reactive carboxylic acid moiety can be exploited to introduce chirality into target compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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